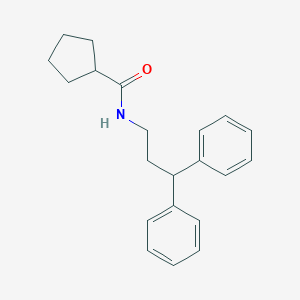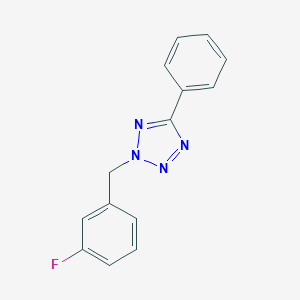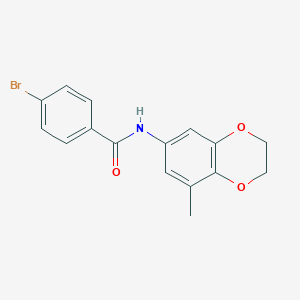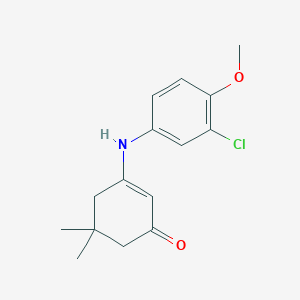
N-(3,3-diphenylpropyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-diphenylpropyl)cyclopentanecarboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and widely used tool in scientific research to study the role of adenosine receptors in various physiological and pathological conditions.
Mecanismo De Acción
N-(3,3-diphenylpropyl)cyclopentanecarboxamide selectively binds to and blocks the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. By blocking the A1 receptor, this compound inhibits the downstream signaling pathways that are activated by adenosine, leading to a wide range of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of ion channels, and the regulation of intracellular signaling pathways. It has also been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and pain-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3,3-diphenylpropyl)cyclopentanecarboxamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise and specific modulation of adenosine signaling. However, one limitation of this compound is its relatively low potency compared to other adenosine receptor antagonists, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are several future directions for research on N-(3,3-diphenylpropyl)cyclopentanecarboxamide and adenosine receptors. One area of interest is the role of adenosine signaling in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective adenosine receptor antagonists for use in clinical settings. Additionally, further research is needed to fully understand the complex signaling pathways activated by adenosine and its receptors, which may lead to the development of novel therapeutic targets.
Métodos De Síntesis
The synthesis of N-(3,3-diphenylpropyl)cyclopentanecarboxamide involves the reaction of 3,3-diphenylpropylamine with cyclopentanecarboxylic acid chloride in the presence of a suitable base. The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(3,3-diphenylpropyl)cyclopentanecarboxamide has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions. It has been used to investigate the effects of adenosine on cardiovascular function, neuronal activity, pain perception, and inflammation.
Propiedades
Fórmula molecular |
C21H25NO |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N-(3,3-diphenylpropyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C21H25NO/c23-21(19-13-7-8-14-19)22-16-15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2,(H,22,23) |
Clave InChI |
ZAXWGWXHLBSMHP-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1CCC(C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B258624.png)


![N-[1-(4-ethoxyphenyl)-2-phenylethyl]isonicotinamide](/img/structure/B258636.png)
![N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-4-fluorobenzamide](/img/structure/B258639.png)


![1-(3-chlorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258643.png)
![N-[1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]-2-chlorobenzamide](/img/structure/B258645.png)
![1-(2-fluorobenzoyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl methyl sulfide](/img/structure/B258646.png)
![methyl 1-(2-thienylcarbonyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl sulfide](/img/structure/B258647.png)

![3-methoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258651.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B258656.png)